N-Nitroso-N-phenylhydroxylamine aluminum salt
Description
N-Nitroso-N-phenylhydroxylamine aluminum salt (CAS 15305-07-4), also known as tris(N-nitroso-N-phenylhydroxylamine) aluminum salt or Inhibitor 510, is a white to off-white crystalline powder with a molecular formula of C₁₈H₁₅AlN₆O₆ and a molecular weight of 438.33 g/mol . It exhibits a melting point of 167–170°C and a density of 1.389 g/cm³ at 20°C . This compound is widely used as a polymerization inhibitor in UV-curable coatings, inks, adhesives, and resins due to its superior thermal stability and efficacy in preventing premature polymerization of reactive monomers like acrylates and methacrylates . Its recommended usage concentration ranges from 0.01% to 0.5% by weight, depending on the application .
Properties
IUPAC Name |
aluminum;N-oxido-N-phenylnitrous amide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5N2O2.Al/c3*9-7-8(10)6-4-2-1-3-5-6;/h3*1-5H;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSRCBOGDIMQAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(N=O)[O-].C1=CC=C(C=C1)N(N=O)[O-].C1=CC=C(C=C1)N(N=O)[O-].[Al+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15AlN6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15305-07-4 | |
| Record name | Aluminum-N-nitroso-N-phenylhydroxyamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15305-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum, tris[N-(hydroxy-.kappa.O)-N-(nitroso-.kappa.O)benzenaminato]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(N-hydroxy-N-nitrosophenylaminato-O,O')aluminium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reactants and Solvent Systems
The reaction typically employs aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) and cupferron (C₆H₅N(NO)ONH₄) in a mixed solvent system of water and alcohol (methanol or ethanol). The alcohol content (15–25% v/v) ensures solubility of intermediates while minimizing side reactions.
Reaction Conditions and Kinetics
Key parameters include:
-
Temperature : 22–25°C during reagent mixing, elevated to 50–60°C post-addition to accelerate complex formation.
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pH Control : Maintained at 5.5–5.7 using phosphate buffers (e.g., NaH₂PO₄/Na₂HPO₄) to stabilize the aluminum-hydroxylamine complex.
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Molar Ratios : A 1:3 molar ratio of aluminum nitrate to cupferron ensures complete ligand coordination.
Workup and Isolation
Post-reaction, the mixture is cooled to room temperature, and the precipitate is isolated via vacuum filtration. Washing with cold water removes residual nitrate ions, followed by drying at 100°C to yield a crystalline product.
Optimized Industrial Protocols
Recent patents have refined NPAL synthesis to enhance yield and scalability. Two prominent methods are analyzed below.
Method from Patent CN101153014B
This protocol emphasizes buffer-mediated pH stabilization and solvent optimization:
| Parameter | Specification |
|---|---|
| Aluminum nitrate | 0.11 mol (42.0 g Al(NO₃)₃·9H₂O) |
| Cupferron | 0.32 mol (50.0 g) |
| Solvent | 600 mL H₂O + 200 mL methanol |
| Buffer | 3.5% NaH₂PO₄/Na₂HPO₄ (pH 6.8) |
| Reaction time | 2 hours at 50–60°C |
| Yield | ~85% (based on aluminum nitrate) |
The buffer system minimizes pH drift, ensuring consistent complexation efficiency. Post-crystallization purity exceeds 95%, as verified by titration.
Method from Patent JP2007077038A
This three-step approach starts from nitrobenzene, integrating in-situ cupferron synthesis:
-
Reduction of Nitrobenzene :
Nitrobenzene is reduced with zinc powder in a methanol/water/ammonium chloride system to yield N-phenylhydroxylamine. -
Nitrosation :
The intermediate is treated with alkyl nitrites (e.g., isoamyl nitrite) under acidic conditions to form cupferron. -
Aluminum Complexation :
Cupferron is reacted with aluminum nitrate in ethanol/water, followed by pH adjustment to 5.5–5.7.
This method achieves a 78–82% overall yield, with the final product exhibiting ≤2% impurity by HPLC.
Comparative Analysis of Preparation Methods
The table below contrasts key parameters across methodologies:
Key findings:
-
Phosphate-buffered systems (traditional and CN101153014B) provide superior yield and reproducibility.
-
The JP2007077038A method, while lower-yielding, eliminates external cupferron procurement, reducing costs.
Critical Factors Influencing Synthesis Efficiency
pH and Temperature Interplay
Maintaining pH 5.5–5.7 prevents aluminum hydroxide precipitation while ensuring optimal nitroso group reactivity. Exceeding 60°C accelerates ligand dissociation, reducing yield by 12–15%.
Solvent Composition
Methanol outperforms ethanol in ligand solubility, enabling 10–15% higher yields. However, ethanol-based systems reduce environmental toxicity.
Impurity Mitigation
Residual nitrate ions (from aluminum nitrate) are minimized by:
Yield and Purity Optimization Strategies
| Strategy | Effect on Yield | Effect on Purity |
|---|---|---|
| Buffer addition | +8–10% | +3–5% |
| Gradient cooling | +5% | +2% |
| Solvent recrystallization | -5% (mass loss) | +7–10% |
Notably, combining phosphate buffers with gradient cooling (50°C → 25°C over 2 hours) enhances crystal size uniformity, facilitating filtration .
Chemical Reactions Analysis
N-Nitroso-N-phenylhydroxylamine aluminum salt undergoes various chemical reactions, including:
Substitution: It is used in the synthesis of nitroso compounds and azo dyes, where it participates in substitution reactions.
Complex Formation: The compound can form metal complexes due to the presence of both nitroso and hydroxylamine functional groups.
Common reagents used in these reactions include primary amines and various substrates that undergo nitrosation. The major products formed from these reactions are nitroso derivatives and azo dyes .
Scientific Research Applications
Polymerization Inhibition
One of the primary applications of N-Nitroso-N-phenylhydroxylamine aluminum salt is as a polymerization inhibitor in UV-curable systems. This compound effectively prevents unwanted polymerization during the production of various polymers, particularly acrylics.
Case Study: UV-Curable Color Paints
In the formulation of UV-curable color paints, this compound has been identified as a preferred inhibitor. It allows for the stabilization of paint formulations by preventing premature polymerization, which can lead to defects in the final product .
Analytical Chemistry
This compound is also utilized as an analytical reagent. Its derivatives, particularly cupferron (the ammonium salt), have been widely used in complexometric titrations and extraction processes.
Applications in Analysis
- Metal Ion Extraction : The compound forms stable complexes with various metal ions, facilitating their extraction and quantification.
- Chromatographic Techniques : It serves as a reagent in chromatographic methods for detecting aromatic amines and related compounds .
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of aluminum nitrate with N-nitroso-N-phenylhydroxylamine ammonium salt in a buffered alcohol-water solution. The pH is carefully controlled to optimize yield and purity .
Synthetic Route Overview
- Dissolve aluminum nitrate in water.
- Add alcohol (15-25% v/v) to the solution.
- Introduce N-nitroso-N-phenylhydroxylamine ammonium salt while maintaining a pH of 5.5 to 5.7.
- Heat the reaction mixture and stir until completion.
- Isolate the product through crystallization techniques.
Mechanism of Action
The mechanism of action of N-Nitroso-N-phenylhydroxylamine aluminum salt involves its ability to act as a source of nitrosonium (NO⁺) ions. These ions facilitate the nitrosation of a wide range of substrates, leading to the formation of nitroso derivatives . The compound’s effectiveness as a polymerization inhibitor is due to its ability to accept small amounts of free radicals generated by free radical photoinitiators, thus preventing the initiation of monomer polymerization and gelation .
Comparison with Similar Compounds
Performance in UV-Curable Systems
N-Nitroso-N-phenylhydroxylamine aluminum salt outperforms traditional phenolic inhibitors such as hydroquinone, p-methoxyphenol, and benzoquinone. For example:
- In UV-curable colored coatings (red, green, blue, white, black), the aluminum salt demonstrated superior curing degree (RAU) and storage stability compared to phenolic inhibitors, with optimal performance at 0.1–0.5% concentration .
- It is less prone to discoloration and offers better compatibility with UV formulations, unlike hydroquinone, which can yellow over time .
Table 1: Efficacy of Polymerization Inhibitors in UV Systems
Thermal and Chemical Stability
The aluminum salt exhibits exceptional thermal stability (stable up to ~165°C) compared to its ammonium counterpart, cupferron (N-nitroso-N-phenylhydroxylamine ammonium salt, CAS 135-20-6), which decomposes at lower temperatures .
Table 2: Thermal Stability of Nitroso-Based Inhibitors
Mechanistic Comparison with Radical Scavengers
The aluminum salt operates via nitroxide radical scavenging, similar to TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and TEMPOL (4-hydroxy-TEMPO). However, it is more effective in oxygen-rich environments, whereas TEMPO derivatives require anaerobic conditions for optimal performance . In resin stabilization, lauryl gallate and pyrogallol show higher efficiency, but the aluminum salt remains preferred in UV systems due to its compatibility with photoinitiators like Irgacure 184 and 819 .
Biological Activity
N-Nitroso-N-phenylhydroxylamine aluminum salt (NNPA) is a compound with significant biological activity, particularly noted for its role as a polymerization inhibitor in various industrial applications. This article delves into the biological properties, toxicity, and potential health impacts associated with NNPA, supported by data tables and relevant research findings.
NNPA is characterized as a white to pale yellow powder and has been primarily utilized in UV-curable color paints as a polymerization inhibitor. Its mechanism involves the acceptance of free radicals generated by photoinitiators, thereby preventing premature polymerization and gelation of monomers .
Acute Toxicity Studies
NNPA belongs to the class of N-nitroso compounds (NNCs), which are known for their potent toxicological effects. Research indicates that NNCs can exhibit carcinogenic properties, with acute oral toxicity being a significant concern. A quantitative structure-activity relationship (QSAR) study has shown that the toxicity of NNCs is influenced by factors such as polarizability and ionization potential. The presence of specific substructures within these compounds contributes to their high toxicity levels .
Table 1 summarizes key findings from acute toxicity studies on NNCs, including NNPA:
Long-term Exposure Studies
Long-term exposure studies have indicated that NNPA can lead to significant health risks. In one study involving B6C3F1 mice, oral administration resulted in increased incidences of various tumors, including hemangiosarcoma and hepatocellular carcinoma . The findings underline the need for caution when handling NNPA, especially in occupational settings.
The biological activity of NNPA is closely related to its ability to form reactive intermediates that can interact with cellular macromolecules such as DNA. The presence of nitroso groups in the structure allows for electrophilic attack on nucleophilic sites within DNA, potentially leading to mutagenic changes . This mechanism highlights the carcinogenic risk associated with exposure to NNPA.
Case Studies
Several case studies have documented the adverse effects of exposure to NNCs, including NNPA:
- Study on Hemangiosarcoma Incidence : A significant increase in hemangiosarcoma was observed in male mice exposed to NNPA at doses of 100 mg/kg and above. The study reported a positive trend correlating exposure levels with tumor incidence .
- Hepatocellular Carcinoma : Another study indicated that both male and female rats showed increased rates of hepatocellular carcinoma when exposed to NNPA over extended periods. The results were statistically significant across various dose levels .
Q & A
Basic Research Questions
Q. What is the primary role of N-Nitroso-N-phenylhydroxylamine aluminum salt in UV-curable formulations, and how is its inhibitory efficacy quantified experimentally?
- Answer: The compound acts as a polymerization inhibitor in UV-curable resins, inks, and coatings by extending shelf life through radical scavenging. Efficacy is quantified via induction period (t₁) measurements in monomer conversion studies. For example, induction periods are compared in formulations with and without the inhibitor under controlled UV exposure (e.g., using photo-DSC or real-time FTIR). Longer induction periods correlate with superior inhibition .
Q. How does the inhibitory performance of this compound compare to traditional inhibitors like hydroquinone or p-methoxyphenol in UV resin systems?
- Answer: Comparative studies show it outperforms hydroquinone and p-methoxyphenol in storage stability tests. For instance, viscosity increases in stabilized resins are monitored over time (e.g., 26.6% vs. 72% for pyrogallol after 30 days at 40°C). Its nitroso groups form stable complexes with propagating radicals, reducing premature polymerization .
Q. What analytical methods are recommended for quantifying residual this compound in complex formulations?
- Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) is effective due to the compound’s aromatic structure. Alternatively, ICP-MS can quantify aluminum content to infer inhibitor concentration, though matrix effects (e.g., metal ions) require calibration with spiked standards .
Advanced Research Questions
Q. What experimental strategies optimize the concentration of this inhibitor in UV formulations to balance stability and curing efficiency?
- Answer: Design of Experiments (DOE) with variables like inhibitor concentration (0.01–0.1% w/w), photoinitiator type (e.g., Omnirad 184 vs. 819), and UV intensity identifies optimal ranges. Response metrics include gelation time (photorheology) and final conversion (FTIR). Synergistic effects with thioxanthone derivatives (e.g., ITX) further enhance performance .
Q. How do transition metal ions (e.g., Cu²⁺, Fe³⁺) affect the inhibitory mechanism, and what mitigation methods are effective?
- Answer: Metal ions form insoluble complexes with the inhibitor (e.g., tris(N-nitroso-N-phenylhydroxylamine)aluminum precipitates), reducing efficacy. Chelating agents (e.g., EDTA) or pre-treatment of monomers with ion-exchange resins minimize interference. Atomic absorption spectroscopy monitors metal content in raw materials .
Q. What explains contradictions in reported molecular weights (438.33 vs. 441.35 g/mol), and how should researchers validate purity?
- Answer: Discrepancies arise from hydration states or synthesis byproducts. Validate purity via elemental analysis (C, H, N, Al), FTIR (N–O and Al–O bonds), and MALDI-TOF MS. Commercial batches should meet ≥99% purity (HPLC) with ≤0.1% residual solvents (GC-MS) .
Q. How does blending with phenolic stabilizers (e.g., lauryl gallate) enhance stability in acrylate resins, and what techniques characterize these interactions?
- Answer: Phenolic stabilizers scavenge peroxyl radicals, complementing the nitroso compound’s nitroxide radical inhibition. Synergy is assessed via accelerated aging (60°C) with viscosity monitoring. FTIR tracks acrylate C=C bond retention, while ESR identifies radical intermediates .
Methodological Considerations
- Safety Protocols: Due to aluminum’s neurotoxic potential, use PPE (gloves, respirators) during handling. Waste disposal must comply with EPA guidelines for heavy metals. Monitor aluminum accumulation in lab animals via ICP-MS if used in vivo .
- Data Interpretation: Conflicting results in inhibition efficiency may stem from batch-to-batch variability in metal content. Always cross-validate with independent assays (e.g., DSC for induction period vs. HPLC for residual monomer) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
